N-(4-methyl-5-oxodithiolo(3,4-d)pyrrol-6-yl)hexanamide
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Overview
Description
N-(4-methyl-5-oxodithiolo(3,4-d)pyrrol-6-yl)hexanamide is a chemical compound known for its unique structure and diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-5-oxodithiolo(3,4-d)pyrrol-6-yl)hexanamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the dithiolo-pyrrole core. The reaction conditions typically involve the use of solvents like dichloromethane or methanol and may require catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-(4-methyl-5-oxodithiolo(3,4-d)pyrrol-6-yl)hexanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms of the compound .
Scientific Research Applications
N-(4-methyl-5-oxodithiolo(3,4-d)pyrrol-6-yl)hexanamide has been extensively studied for its scientific research applications. It exhibits broad-spectrum antibacterial activity and has shown potential as an antifungal and anti-angiogenic agent. The compound inhibits bacterial and yeast RNA polymerase, preventing RNA synthesis or transcription. It also inhibits mRNA degradation, making it a valuable tool in molecular biology research .
Mechanism of Action
The mechanism of action of N-(4-methyl-5-oxodithiolo(3,4-d)pyrrol-6-yl)hexanamide involves the inhibition of RNA polymerase, which is crucial for RNA synthesis. By binding to the enzyme, the compound prevents the transcription process, leading to the inhibition of bacterial and yeast growth. Additionally, it modulates interactions with heat shock proteins, affecting cellular adhesion and angiogenesis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(4-methyl-5-oxodithiolo(3,4-d)pyrrol-6-yl)hexanamide include other dithiolopyrrolone antibiotics like thiolutin and pyrrolomycin. These compounds share a similar core structure but may differ in their side chains and specific biological activities .
Uniqueness: What sets this compound apart is its unique combination of antibacterial, antifungal, and anti-angiogenic properties. Its ability to inhibit RNA polymerase and mRNA degradation makes it a versatile compound for various research applications .
Properties
CAS No. |
92680-92-7 |
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Molecular Formula |
C12H16N2O2S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)hexanamide |
InChI |
InChI=1S/C12H16N2O2S2/c1-3-4-5-6-9(15)13-10-11-8(7-17-18-11)14(2)12(10)16/h7H,3-6H2,1-2H3,(H,13,15) |
InChI Key |
ZXLPBBAXZZCKNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=C2C(=CSS2)N(C1=O)C |
Origin of Product |
United States |
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